molecular formula C16H11FO4 B14332411 4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid CAS No. 105768-97-6

4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid

Cat. No.: B14332411
CAS No.: 105768-97-6
M. Wt: 286.25 g/mol
InChI Key: VXVBSEYBHROPHQ-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid typically involves the reaction of 4-fluorophenol with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the butenoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenoxy)phenylacetic acid: Shares a similar fluorophenoxy group but differs in the acetic acid moiety.

    11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid: Contains a longer carbon chain compared to the butenoic acid moiety.

Uniqueness

4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

105768-97-6

Molecular Formula

C16H11FO4

Molecular Weight

286.25 g/mol

IUPAC Name

4-[4-(4-fluorophenoxy)phenyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C16H11FO4/c17-12-3-7-14(8-4-12)21-13-5-1-11(2-6-13)15(18)9-10-16(19)20/h1-10H,(H,19,20)

InChI Key

VXVBSEYBHROPHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)OC2=CC=C(C=C2)F

Origin of Product

United States

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